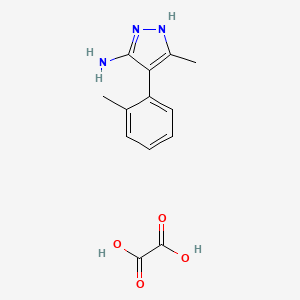![molecular formula C9H7BrN2O2 B1434138 6-溴-1H-吡咯并[3,2-b]吡啶-2-甲酸甲酯 CAS No. 1352492-16-0](/img/structure/B1434138.png)
6-溴-1H-吡咯并[3,2-b]吡啶-2-甲酸甲酯
描述
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine , which is known to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular formula of “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is C9H7BrN2O2 .
Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a solid compound . It has a molecular weight of 255.07 .
科学研究应用
抗菌活性
Toja 等人 (1986) 对萘啶酸的吡咯并吡啶类似物(包括由 5-甲基(或 5H)-2-氨基吡咯-3-甲酸乙酯合成的衍生物)进行的研究,发现一种化合物在体外表现出抗菌活性,证明了 6-溴-1H-吡咯并[3,2-b]吡啶衍生物在抗菌药物开发中的潜力 (Toja 等,1986).
抗肿瘤活性
Queiroz 等人 (2011) 探索了 3-氨基-6-[(杂)芳基乙炔基]噻吩并[3,2-b]吡啶-2-甲酸甲酯的合成和肿瘤细胞生长抑制。他们的研究表明对几种人类肿瘤细胞系具有显着的生长抑制活性,表明在癌症治疗中具有潜在的应用 (Queiroz 等,2011).
细胞毒性和晶体结构
Huang 等人 (2017) 合成了新型吡啶基-吡唑-3-酮衍生物,包括 5-(乙酰氧基)-1-(6-溴-2-吡啶基)-1H-吡唑-3-甲酸甲酯,并评估了它们对各种肿瘤细胞系的细胞毒性。该研究强调了这些化合物在抑制肿瘤细胞生长而不影响正常细胞方面的选择性和有效性 (Huang 等,2017).
复杂杂环化合物的合成
Mekheimer 等人 (1997) 关于由 4-羟基-6-甲基-2-吡啶酮合成功能化 4H-吡喃并(3,2-c)吡啶的研究展示了 6-溴-1H-吡咯并[3,2-b]吡啶衍生物在创建具有各种科学应用的复杂杂环化合物方面的多功能性 (Mekheimer 等,1997).
用于抗肿瘤评估的荧光研究
Carvalho 等人 (2013) 对潜在的抗肿瘤 6-(杂)芳基噻吩并[3,2-b]吡啶衍生物进行了荧光研究,发现这些化合物表现出有希望的光物理性质。这表明它们在药物递送和治疗监测中具有潜在用途 (Carvalho 等,2013).
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These interactions highlight the potential of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a therapeutic agent in cancer treatment.
Cellular Effects
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by disrupting FGFR signaling . Additionally, the compound affects cell migration and invasion, which are critical processes in cancer metastasis . By modulating these cellular functions, methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate demonstrates its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its binding to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling . This inhibition disrupts key signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell survival and proliferation . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on FGFRs over extended durations . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through processes such as oxidation and conjugation . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as cancer cells expressing FGFRs . The distribution of the compound within tissues can impact its therapeutic effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function may vary depending on its localization within the cell, affecting its interactions with biomolecules and its overall efficacy as a therapeutic agent.
属性
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLRQZJCKHPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)
![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)
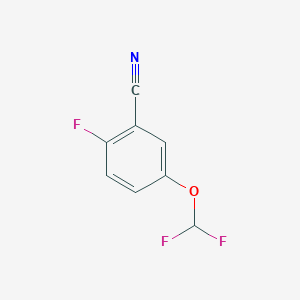
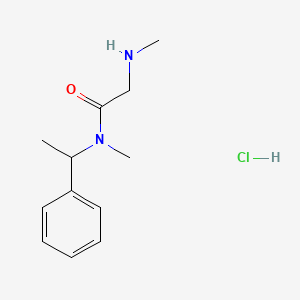

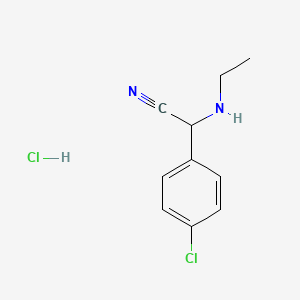

![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
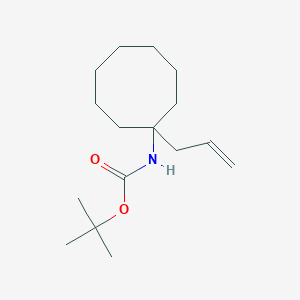
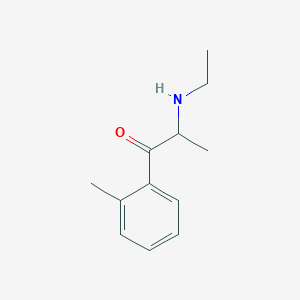
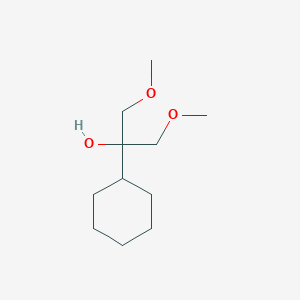

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)
